molecular formula C23H23N7O3S B10925777 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B10925777
M. Wt: 477.5 g/mol
InChI Key: PEHRBCXRFQKWHE-ZMOGYAJESA-N
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Description

“N-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE” is a complex organic compound that features multiple functional groups, including a benzyl ether, a nitro group, and a triazole ring. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE” likely involves multiple steps, including the formation of the triazole ring, the introduction of the nitro group, and the final condensation with the benzyl ether. Each step would require specific reagents and conditions, such as:

    Formation of the triazole ring: This could be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the nitro group: Nitration reactions typically involve the use of nitric acid and sulfuric acid.

    Condensation with benzyl ether: This step might involve a condensation reaction using a suitable aldehyde and amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE” can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl ether can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions might involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while nucleophilic substitution of the benzyl ether could yield a variety of substituted products.

Scientific Research Applications

Chemistry

In chemistry, “N-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE” might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, this compound could be investigated for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly if they exhibit activity against specific biological targets.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE” would depend on its specific biological activity. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or interfere with protein synthesis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-1-[4-(METHOXY)PHENYL]METHYLIDENE}-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE
  • N-{(E)-1-[4-(ETHOXY)PHENYL]METHYLIDENE}-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE

Uniqueness

The uniqueness of “N-{(E)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-N-(3-{[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-5-METHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE” lies in its specific combination of functional groups, which can impart unique chemical and biological properties. For example, the presence of the benzyl ether might enhance its lipophilicity, while the nitro group could contribute to its reactivity.

Properties

Molecular Formula

C23H23N7O3S

Molecular Weight

477.5 g/mol

IUPAC Name

(E)-N-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methylsulfanyl]-5-methyl-1,2,4-triazol-4-yl]-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C23H23N7O3S/c1-16-22(30(31)32)17(2)28(27-16)15-34-23-26-25-18(3)29(23)24-13-19-9-11-21(12-10-19)33-14-20-7-5-4-6-8-20/h4-13H,14-15H2,1-3H3/b24-13+

InChI Key

PEHRBCXRFQKWHE-ZMOGYAJESA-N

Isomeric SMILES

CC1=C(C(=NN1CSC2=NN=C(N2/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CSC2=NN=C(N2N=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C)C)[N+](=O)[O-]

Origin of Product

United States

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